Cas no 920320-53-2 (1-Azetidinecarboxamide, 3-amino-N-[4-(trifluoromethyl)phenyl]-)
920320-53-2 structure
Product Name:1-Azetidinecarboxamide, 3-amino-N-[4-(trifluoromethyl)phenyl]-
CAS No:920320-53-2
MF:C11H12F3N3O
MW:259.227692604065
CID:757391
PubChem ID:63766164
Update Time:2025-04-19
1-Azetidinecarboxamide, 3-amino-N-[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1-Azetidinecarboxamide, 3-amino-N-[4-(trifluoromethyl)phenyl]-
- 3-amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
- 3-Amino-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide
- 920320-53-2
- DTXSID30734649
- AKOS013077425
- A1-15432
- 3-amino-azetidine-1-carboxylic acid (4-trifluoromethyl-phenyl)-amide
-
- Inchi: 1S/C11H12F3N3O/c12-11(13,14)7-1-3-9(4-2-7)16-10(18)17-5-8(15)6-17/h1-4,8H,5-6,15H2,(H,16,18)
- InChI Key: DIBSQPUPZBOSJS-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)NC(N1CC(C1)N)=O)(F)F
Computed Properties
- Exact Mass: 259.09324650g/mol
- Monoisotopic Mass: 259.09324650g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 58.4Ų
1-Azetidinecarboxamide, 3-amino-N-[4-(trifluoromethyl)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AC98772-2.5g |
1-Azetidinecarboxamide, 3-amino-N-[4-(trifluoromethyl)phenyl]- |
920320-53-2 | 95% | 2.5g |
$1256.00 | 2024-07-18 |
1-Azetidinecarboxamide, 3-amino-N-[4-(trifluoromethyl)phenyl]- Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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